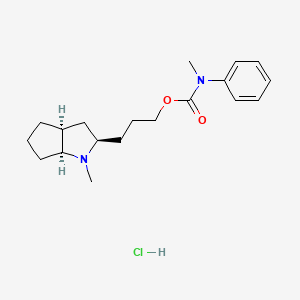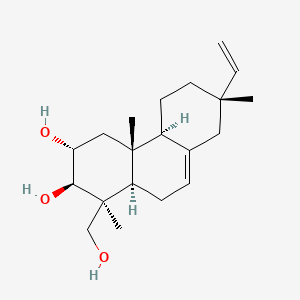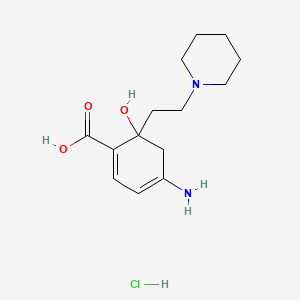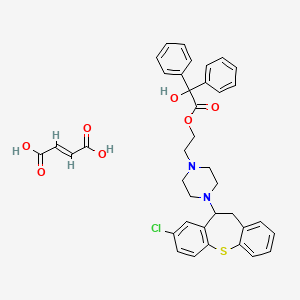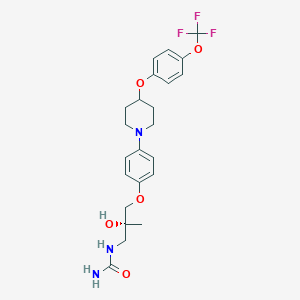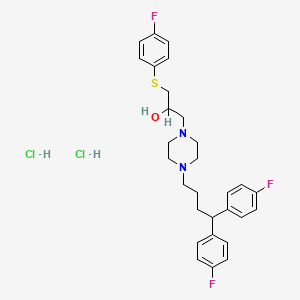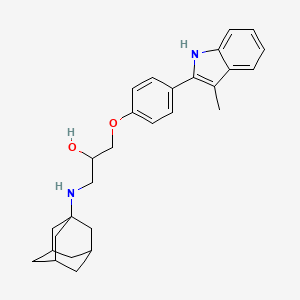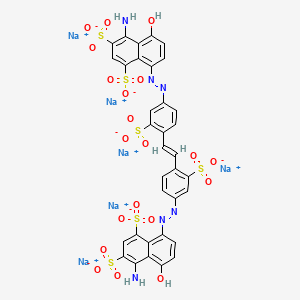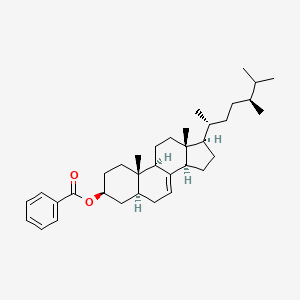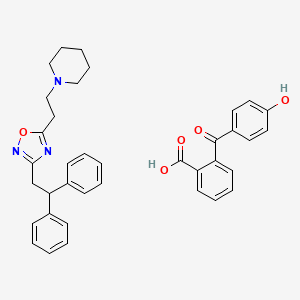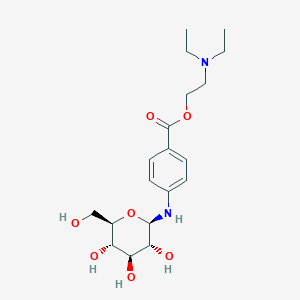
Procaine glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Procaine glucoside is a compound that combines the local anesthetic properties of procaine with the glycosidic properties of glucose It is known chemically as 2-diethylaminoethyl 4-[(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)amino]benzoate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of procaine glucoside typically involves the reaction of procaine with glucose under specific conditions. One common method involves the use of a glycosylation reaction, where procaine is reacted with a glucose derivative in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the glycosidic bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale glycosylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Procaine glucoside can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino group or the glucose moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the glucose moiety, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the aromatic ring or the amino group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often under mild conditions to prevent degradation of the compound.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents, often under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties.
Applications De Recherche Scientifique
Chemistry: It is used as a model compound for studying glycosylation reactions and the stability of glycosidic bonds.
Biology: Research has explored its effects on cellular processes and its potential as a tool for studying glucose metabolism.
Medicine: Procaine glucoside has been investigated for its potential use as a local anesthetic with improved pharmacokinetic properties compared to procaine alone.
Industry: It may be used in the development of new pharmaceutical formulations and as a reference compound in quality control processes.
Mécanisme D'action
The mechanism of action of procaine glucoside involves its interaction with sodium channels in neuronal cell membranes. By inhibiting sodium influx through these channels, this compound prevents the generation and propagation of action potentials, leading to its anesthetic effects. The glucose moiety may also influence the compound’s pharmacokinetics and cellular uptake, potentially enhancing its efficacy and duration of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Procaine: A local anesthetic used for infiltration anesthesia, peripheral nerve block, and spinal block.
Lidocaine: Another local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Tetracaine: A more potent local anesthetic with a longer duration of action compared to procaine.
Uniqueness of Procaine Glucoside
This compound is unique in that it combines the anesthetic properties of procaine with the glycosidic properties of glucose. This combination may offer advantages such as improved pharmacokinetics, enhanced cellular uptake, and potentially reduced toxicity. Additionally, the presence of the glucose moiety may allow for targeted delivery to specific tissues or cells that have a high affinity for glucose.
Propriétés
Numéro CAS |
47593-05-5 |
|---|---|
Formule moléculaire |
C19H30N2O7 |
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate |
InChI |
InChI=1S/C19H30N2O7/c1-3-21(4-2)9-10-27-19(26)12-5-7-13(8-6-12)20-18-17(25)16(24)15(23)14(11-22)28-18/h5-8,14-18,20,22-25H,3-4,9-11H2,1-2H3/t14-,15-,16+,17-,18-/m1/s1 |
Clé InChI |
LIVMDPJVEVUASE-UYTYNIKBSA-N |
SMILES isomérique |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


